molecular formula C17H29N3O2S B6967336 1-(Cyclopentylmethylsulfonyl)-4-(3-imidazol-1-ylpropyl)piperidine

1-(Cyclopentylmethylsulfonyl)-4-(3-imidazol-1-ylpropyl)piperidine

Cat. No.: B6967336
M. Wt: 339.5 g/mol
InChI Key: WKUFPUVZYBDUDB-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethylsulfonyl)-4-(3-imidazol-1-ylpropyl)piperidine is a complex organic compound that features a piperidine ring substituted with a cyclopentylmethylsulfonyl group and an imidazol-1-ylpropyl group

Properties

IUPAC Name

1-(cyclopentylmethylsulfonyl)-4-(3-imidazol-1-ylpropyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O2S/c21-23(22,14-17-4-1-2-5-17)20-11-7-16(8-12-20)6-3-10-19-13-9-18-15-19/h9,13,15-17H,1-8,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUFPUVZYBDUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CS(=O)(=O)N2CCC(CC2)CCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopentylmethylsulfonyl)-4-(3-imidazol-1-ylpropyl)piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopentylmethylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopentylmethylsulfonyl chloride under basic conditions.

    Attachment of the Imidazol-1-ylpropyl Group: The final step involves the alkylation of the piperidine ring with 3-(imidazol-1-yl)propyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentylmethylsulfonyl)-4-(3-imidazol-1-ylpropyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(Cyclopentylmethylsulfonyl)-4-(3-imidazol-1-ylpropyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethylsulfonyl)-4-(3-imidazol-1-ylpropyl)piperidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopropyl)imidazole: Similar in structure but lacks the piperidine ring and sulfonyl group.

    3-(Imidazol-1-yl)propyl-functionalized silica gel: Used in different applications but shares the imidazole moiety.

Uniqueness

1-(Cyclopentylmethylsulfonyl)-4-(3-imidazol-1-ylpropyl)piperidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the sulfonyl and imidazole groups allows for diverse interactions and applications that are not possible with simpler compounds.

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